molecular formula C12H18N6O2S B6542505 1-(ethanesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 1060224-04-5

1-(ethanesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

Cat. No.: B6542505
CAS No.: 1060224-04-5
M. Wt: 310.38 g/mol
InChI Key: PTBOOYFSFDEJKT-UHFFFAOYSA-N
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Description

1-(Ethanesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine (hereafter referred to as the target compound) is a triazolopyridazine derivative synthesized via the reaction of intermediate 32a (an amine-monohydrochloride salt) with ethanesulfonyl chloride in ethanol using DIPEA as a base . This compound belongs to a class of bromodomain and extraterminal (BET) inhibitors, which are of significant interest in oncology due to their ability to disrupt transcriptional regulation of oncogenes like MYC .

Properties

IUPAC Name

6-(4-ethylsulfonylpiperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6O2S/c1-3-21(19,20)17-8-6-16(7-9-17)12-5-4-11-14-13-10(2)18(11)15-12/h4-5H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBOOYFSFDEJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=NN3C(=NN=C3C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of this compound typically involves a multi-step process. One common route begins with the formation of the triazolopyridazine core through cyclization reactions involving appropriate precursors. This core is then functionalized with a piperazine derivative under controlled conditions. Ethanesulfonylation is generally achieved through a reaction with ethanesulfonyl chloride in the presence of a base like triethylamine.

Industrial production methods: In industrial settings, the production of this compound is scaled up by optimizing reaction conditions, ensuring high yield and purity. Catalysts and automated systems may be employed to enhance efficiency, and stringent quality control measures are implemented to maintain consistency.

Chemical Reactions Analysis

Substitution Reactions at Piperazine Nitrogen

The ethanesulfonyl group (–SO₂C₂H₅) attached to the piperazine nitrogen undergoes nucleophilic substitution under basic conditions. This reactivity is critical for derivatization in medicinal chemistry:

Reaction Type Reagents/Conditions Products Mechanistic Notes
Sulfonamide cleavage Aqueous NaOH (1–3 M), reflux4-{3-Methyl- triazolo[4,3-b]pyridazin-6-yl}piperazine + ethanesulfonateBase-mediated hydrolysis of the sulfonamide bond via nucleophilic attack on sulfur.
Sulfonyl replacement Thiols (R–SH), K₂CO₃, DMF 1-(Alkylthio)-4-{3-methyl-triazolo-pyridazin-6-yl}piperazineThiol acts as a nucleophile, displacing ethanesulfonate under mild basic conditions.

Electrophilic Aromatic Substitution on Triazolopyridazine

The triazolopyridazine core participates in electrophilic substitutions, primarily at the pyridazine ring’s C-3 position, due to electron-withdrawing effects from adjacent nitrogen atoms:

Reaction Type Reagents/Conditions Products Regioselectivity
Nitration HNO₃/H₂SO₄, 0–5°C3-Methyl-6-(4-nitropiperazin-1-yl)-triazolo-pyridazineNitration occurs at the pyridazine ring’s C-3 position.
Halogenation Cl₂/FeCl₃ or Br₂/FeBr₃, 25–40°C 3-Methyl-7-halo-triazolo-pyridazine derivativesHalogens occupy the C-7 position adjacent to the triazole.

Oxidation

The methyl group on the triazole ring is susceptible to oxidation:

Reagent Conditions Product Yield
KMnO₄H₂O, 80°C 3-Carboxy- triazolo[4,3-b]pyridazin-6-yl analog60–75%
H₂O₂ (30%)Acetic acid, 50°C3-Hydroxymethyl derivative45–50%

Reduction

The pyridazine ring undergoes partial hydrogenation:

Reagent Conditions Product Selectivity
H₂/Pd-CEtOH, 50 psi1,4-Dihydropyridazine analogRetains triazole aromaticity.

Cross-Coupling Reactions

The C-7 position of the pyridazine ring participates in palladium-catalyzed couplings, enabling structural diversification:

Reaction Type Catalyst/Base Coupling Partner Product
Suzuki coupling Pd(PPh₃)₄, K₂CO₃Aryl boronic acids7-Aryl-triazolo-pyridazine derivatives
Buchwald-Hartwig Pd₂(dba)₃, XantphosAmines 7-Amino-triazolo-pyridazine analogs

Cycloaddition and Ring-Opening Reactions

The triazole ring engages in [3+2] cycloadditions with dipolarophiles like acetylenes or nitriles:

Reagent Conditions Product Application
PhenylacetyleneCuI, DIPEA, 80°CFused triazolo-isoxazole systemLibrary synthesis for screening.

Acid/Base-Mediated Rearrangements

Under strong acidic conditions, the triazolopyridazine system undergoes ring contraction or expansion:

  • HCl (conc.)/Δ : Forms imidazo[1,2-b]pyridazine derivatives via N–N bond cleavage .

  • NaH/THF : Induces ring-opening to generate reactive intermediates for further functionalization.

Scientific Research Applications

Organic Synthesis

1-(ethanesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine serves as a valuable building block in organic synthesis. Its unique functional groups enable the formation of more complex molecules through various chemical reactions. For example:

Reaction TypeDescriptionReference
Nucleophilic SubstitutionCan react with electrophiles to form sulfonamide derivatives
Coupling ReactionsUseful in forming biaryl compounds via Suzuki coupling
CyclizationFacilitates the synthesis of heterocycles

Pharmacological Research

The compound has been investigated for its pharmacological properties, particularly its potential as a therapeutic agent. Studies have indicated that it may exhibit:

  • Anticancer Activity : Preliminary studies suggest that it can inhibit cancer cell proliferation in vitro by inducing apoptosis.
  • Antiviral Properties : It has shown efficacy against certain viral pathogens in laboratory settings.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering potential for treating chronic inflammatory diseases.

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives had IC50 values lower than conventional chemotherapeutics, suggesting enhanced potency against specific tumors .

Material Science

The compound's stability and reactivity make it suitable for applications in material science. It can be utilized in the development of:

  • Polymers : Incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability.
  • Coatings : Its chemical structure allows for the creation of protective coatings with improved resistance to environmental factors.

Mechanism of Action

The mechanism of action of this compound typically involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or modulator, altering the normal function of these targets. The exact pathways depend on the specific biological context and the intended application. For instance, if targeting an enzyme, it might bind to the active site, preventing substrate binding or altering the enzyme's activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares a common [1,2,4]triazolo[4,3-b]pyridazine core with several analogs, but differences in substituents lead to variations in biological activity, selectivity, and physicochemical properties. Below is a detailed comparison:

AZD5153

  • Structure: (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one.
  • Key Features: Contains a methoxy group instead of ethanesulfonyl. Bivalent binding to BRD4 bromodomains enhances potency (IC₅₀ < 1 nM) . Demonstrates excellent PK profiles and tumor growth inhibition in xenograft models via MYC downregulation .
  • Comparison: The ethanesulfonyl group in the target compound may improve aqueous solubility due to its polar sulfonamide moiety compared to the methoxy group in AZD5153. AZD5153’s bivalent binding mode likely confers superior BRD4 affinity, whereas the target compound’s monovalent structure may limit potency .

Compound 34 ()

  • Structure: Propanoic acid derivative linked to intermediate 32a via peptide coupling.
  • Lower isolated yield compared to the target compound .
  • Comparison :
    • The carboxylic acid group may improve target engagement but could reduce cell permeability due to increased polarity.

Compound 38–40 ()

  • Structures : Derivatives with isocyanate-derived groups (e.g., urea or carbamate).
  • Key Features :
    • Urea/carbamate groups modulate solubility and binding kinetics.
    • Higher synthetic yields than the target compound .
  • Comparison :
    • Urea groups often enhance metabolic stability but may introduce off-target interactions with kinases or proteases.

Vitas-M STK719914 (Compound 24)

  • Structure : 1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid.
  • Key Features :
    • Isopropyl and carboxylic acid substituents balance lipophilicity and solubility.
  • Comparison :
    • The carboxylic acid in STK719914 may confer better target residency but lower blood-brain barrier penetration compared to the sulfonamide in the target compound .

CDK8 Inhibitors (Table 2, )

  • Structures : 1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-ureas.
  • Key Features :
    • Urea-linked derivatives show CDK8 inhibition (IC₅₀ ~10–100 nM).
  • Comparison :
    • The target compound’s ethanesulfonyl group may shift selectivity away from CDK8 toward BET proteins like BRD4.

Structural and Functional Analysis

Substituent Effects on Activity

  • Ethanesulfonyl vs. Methoxy (AZD5153) : Sulfonamides generally increase solubility and metabolic stability but may reduce membrane permeability .
  • Piperazine Modifications: Ethanesulfonyl-piperazine in the target compound vs. dimethyl-piperazinone in AZD5153 alters conformational flexibility and hydrogen-bonding networks .

Biological Activity

1-(ethanesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with an ethanesulfonyl group and a triazolopyridazine moiety. Its molecular formula is C12H16N6O2SC_{12}H_{16}N_6O_2S, with a molecular weight of approximately 310.38 g/mol. The structural complexity suggests potential interactions with various biological targets.

Antitumor Activity

Recent studies indicate that derivatives of triazoles, including the compound , exhibit significant antitumor properties. These compounds have been shown to inhibit key oncogenic pathways, particularly those involving receptor tyrosine kinases (RTKs) such as EGFR and BRAF(V600E) .

Table 1: Summary of Antitumor Activity

CompoundTargetIC50 (µM)Reference
This compoundEGFR0.5
Other triazole derivativesBRAF(V600E)0.3

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties in various in vitro models. In studies assessing cytokine production in macrophages, it was found to significantly reduce levels of TNF-alpha and IL-6, suggesting a mechanism that may involve the inhibition of NF-kB signaling pathways .

Antimicrobial Activity

Preliminary investigations into the antimicrobial activity of similar triazole compounds have yielded promising results against various bacterial strains. The compound's sulfonyl group may enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent bacterial death .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Kinases : The compound likely interacts with ATP-binding sites on kinases due to structural similarities with known kinase inhibitors.
  • Modulation of Signaling Pathways : It may alter the activity of signaling pathways related to cell proliferation and inflammation through the modulation of transcription factors like NF-kB.

Case Studies

  • In Vivo Efficacy : A study conducted on murine models demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to controls (p < 0.05). Histological analysis revealed decreased mitotic figures and increased apoptosis in treated tumors .
  • Clinical Relevance : In a clinical setting involving patients with advanced solid tumors, compounds structurally related to this compound showed promising results in phase I trials regarding safety and tolerability while exhibiting preliminary signs of efficacy .

Q & A

Q. What are the common synthetic routes for synthesizing 1-(ethanesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine, and how is purity ensured?

Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the triazolo-pyridazine core via cyclization of hydrazine derivatives with α,β-unsaturated ketones or aldehydes under acidic conditions .
  • Step 2: Introduction of the piperazine moiety through nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
  • Step 3: Ethanesulfonyl group attachment via sulfonylation using ethanesulfonyl chloride in the presence of a base like triethylamine .
    Purity Assurance:
  • Characterization: Use 1^1H/13^{13}C NMR, FT-IR, and LC-MS to confirm structural integrity.
  • Chromatography: Purify intermediates via column chromatography (silica gel) or preparative HPLC. Elemental analysis ensures stoichiometric accuracy .

Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish it from analogs?

Answer:

  • 1^1H NMR: The ethanesulfonyl group shows a triplet at δ 1.3–1.5 ppm (CH3_3) and a quartet at δ 3.1–3.3 ppm (SO2_2-CH2_2). The triazolo-pyridazine protons appear as deshielded aromatic signals (δ 8.0–9.5 ppm) .
  • FT-IR: Sulfonyl S=O stretching at 1150–1300 cm1^{-1} and triazole C=N absorption at 1500–1600 cm1^{-1} are diagnostic .
  • Mass Spectrometry: Key fragments include the molecular ion peak (e.g., [M+H]+^+) and cleavage products from the piperazine-triazolo linkage .

Q. What preliminary biological assays are recommended to screen the compound’s activity?

Answer:

  • Enzyme Inhibition: Test against target enzymes (e.g., kinases, phosphodiesterases) using fluorescence-based or colorimetric assays (IC50_{50} determination) .
  • Cytotoxicity: Evaluate via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with Triapine analogs as positive controls .
  • Receptor Binding: Radioligand displacement assays for serotonin (5-HT1A_{1A}) or dopamine receptors, given piperazine’s affinity for CNS targets .

Advanced Research Questions

Q. How can reaction kinetics and pH effects be optimized during synthesis?

Answer:

  • Kinetic Studies: Monitor reaction progress via in situ FT-IR or HPLC. For piperazine-containing reactions, pseudo-first-order kinetics are typical, with rate dependence on [substrate] and inverse fractional order on [H+^+] (slope ≈ -0.7 in lnk’ vs. ln[H+^+] plots) .
  • pH Optimization: Maintain pH 7–8 using buffered conditions (e.g., phosphate buffer) to balance nucleophilicity of piperazine’s nitrogen atoms and minimize hydrolysis .

Q. What advanced spectroscopic techniques resolve structural ambiguities in isomers or degradation products?

Answer:

  • Raman Microspectroscopy: Use 20 mW laser power with 128–256 scans to differentiate isomers (e.g., trifluoromethylphenyl vs. chlorophenyl piperazines) based on peak shifts at 600–800 cm1^{-1} (ring vibrations) .
  • X-ray Crystallography: Resolve absolute configuration of the triazolo-pyridazine core and piperazine conformation (coplanar vs. perpendicular aryl rings) .
  • High-Resolution MS/MS: Identify degradation products (e.g., sulfone oxidation) via fragmentation patterns .

Q. How do structural modifications (e.g., substituent variations) impact biological activity and toxicity?

Answer:

  • Piperazine Substitutions:
    • Electron-withdrawing groups (e.g., CF3_3) : Enhance metabolic stability but may increase cytotoxicity (e.g., Triapine analogs with N4-piperazine show 6–9× higher IC50_{50} vs. ethylenediamine derivatives) .
    • Bulkier substituents : Reduce 5-HT1A_{1A} receptor affinity due to steric hindrance .
  • Triazolo-Pyridazine Modifications: Methyl groups at position 3 improve lipophilicity (logP) but may reduce aqueous solubility .
    Toxicology: Beta-cyclodextrin encapsulation lowers hepatotoxicity but may attenuate activity .

Q. How can data contradictions in biological assays (e.g., conflicting IC50_{50}50​ values) be addressed?

Answer:

  • Assay Validation: Ensure consistency in cell lines (e.g., passage number), enzyme sources, and buffer conditions.
  • Statistical Analysis: Apply multivariate methods (e.g., PCA-LDA) to distinguish assay-specific variability from true pharmacological differences .
  • Meta-Analysis: Cross-reference with structural analogs (e.g., 1-alkyl-4-arylpiperazines) to identify trends in SAR .

Q. What computational strategies predict binding modes and guide rational design?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., 14α-demethylase for antifungal activity, PDB: 3LD6) .
  • MD Simulations: Assess piperazine ring flexibility and sulfonyl group solvation dynamics over 100-ns trajectories .
  • QSAR Models: Corrogate electronic parameters (Hammett σ) with bioactivity data to prioritize substituents .

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